Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride
Description
Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate hydrochloride is a synthetic coumarin derivative with a complex substitution pattern. Its structure features:
- A chromen-2-one (coumarin) core substituted with 4,8-dimethyl, 7-hydroxy, and 2-oxo groups.
- A 3,4-dimethoxyanilino moiety linked via a methylene bridge (-CH₂-NH-) at position 5.
- A methyl acetate group at position 3.
- A hydrochloride salt formation, likely protonating the secondary amine of the anilino group.
Properties
Molecular Formula |
C23H26ClNO7 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C23H25NO7.ClH/c1-12-16-8-14(11-24-15-6-7-18(28-3)19(9-15)29-4)21(26)13(2)22(16)31-23(27)17(12)10-20(25)30-5;/h6-9,24,26H,10-11H2,1-5H3;1H |
InChI Key |
XFADHOUAYVIQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C(=C2C)O)CNC3=CC(=C(C=C3)OC)OC)CC(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride typically involves multiple stepsReaction conditions may include the use of methanesulfonic acid under reflux in methanol . Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Scientific Research Applications
Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of molecules, including coumarins, anilino derivatives, and hydrochlorides. Key comparisons are outlined below:
Key Observations:
Coumarin Core vs. Heterocyclic Modifications: The target compound and ’s acetamide-thiazolidinone derivatives share a coumarin backbone but differ in substituents. The thiazolidinone ring in introduces a heterocyclic moiety, which may enhance binding to biological targets compared to the target’s anilino-methyl group .
Anilino Substituents: The target’s 3,4-dimethoxyanilino group differs from ’s 3,4-dimethylanilino acetohydrazide. For instance, methoxy groups may enhance water solubility via polar interactions, whereas methyl groups increase hydrophobicity .
Hydrochloride Salt Formation :
- The target’s hydrochloride salt mirrors and ’s methods, where HCl in dioxane or THF/MeOH protonates amine groups. This salt form improves crystallinity and aqueous solubility compared to free bases .
Synthetic Pathways: The target compound likely undergoes a multi-step synthesis: (1) coumarin core formation, (2) introduction of the anilino-methyl group via reductive amination or alkylation, (3) esterification for the acetate group, and (4) HCl treatment for salt formation. This contrasts with ’s one-pot thiazolidinone ring formation and ’s hydrazide synthesis via hydrazine hydrate .
Biological Activity
Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate; hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
The compound has the following chemical characteristics:
- Molecular Formula : C21H25N1O6Cl
- Molecular Weight : 408.88 g/mol
- CAS Number : 13425-93-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies demonstrate that it may inhibit the proliferation of cancer cells, particularly in colon cancer models.
The biological activity of the compound can be attributed to several mechanisms:
- HDAC Inhibition : The compound acts as a histone deacetylase inhibitor (HDACI), which is crucial in regulating gene expression involved in cell cycle progression and apoptosis.
- Apoptotic Induction : In vitro studies have shown that treatment with this compound leads to increased apoptosis in cancer cells. This was assessed using DAPI staining, which indicated nuclear disintegration in treated cells.
Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives related to this compound on HCT-116 colon cancer cells. The results indicated:
- Compounds similar to methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.
- The highest activity was observed in derivatives with specific substitutions on the aromatic ring, enhancing their interaction with cellular targets.
| Compound | IC50 (mg/mL) | Activity Level |
|---|---|---|
| 7a | 0.12 | High |
| 7g | 0.12 | High |
| 7d | 0.81 | Low |
Antioxidant Activity
The antioxidant potential was assessed using various assays measuring radical scavenging activity. The compound demonstrated significant activity:
- DPPH Scavenging Assay : The compound showed a notable reduction in DPPH radicals, indicating its effectiveness as an antioxidant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
